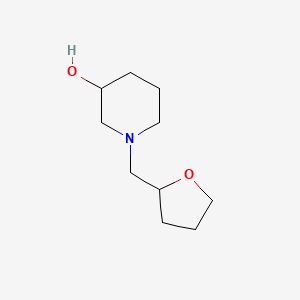

1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMCZGBCIGOIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CCCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

Overview:

The most common synthetic approach to 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol involves nucleophilic substitution where a piperidine derivative bearing a hydroxyl group at the 3-position reacts with a tetrahydrofuran-2-ylmethyl electrophile under basic conditions.

- The piperidin-3-ol acts as a nucleophile, attacking the electrophilic carbon of a tetrahydrofuran derivative (often a halide or tosylate).

- Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed to deprotonate the piperidin-3-ol, enhancing nucleophilicity.

- The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize the transition state and solubilize the reactants.

- Mild heating may be applied to improve reaction rates and yields.

- Scale-up involves continuous flow reactors to optimize heat and mass transfer, improving yield and purity.

- Catalysts and solvent systems are selected to balance reaction efficiency with environmental and economic considerations.

Summary Table:

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Piperidin-3-ol + Tetrahydrofuran-2-ylmethyl halide | Nucleophilic substitution under basic conditions | Formation of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol |

| 2 | NaH or t-BuOK, THF or DMF, mild heating | Deprotonation and reaction medium | Enhanced nucleophilicity and reaction rate |

Multi-Step Synthesis via Protected Intermediates and Catalytic Cyclization

Research Findings:

A more complex synthetic strategy involves preparing piperidin-3-ol derivatives with protecting groups, followed by catalytic cyclization and functional group manipulation to install the tetrahydrofuran moiety.

- Protection of hydroxyl groups with bulky silyl groups such as tert-butyl diphenylsilyl (TBDPS) improves regio- and stereoselectivity during cyclization steps catalyzed by palladium (Pd(II)) complexes.

- Cross-metathesis reactions using Grubbs catalysts allow introduction of alkyl substituents on the piperidine ring, followed by deprotection steps using tetrabutylammonium fluoride (TBAF) to liberate the free hydroxyl.

- Final purification yields the target compound as a single diastereomer with controlled stereochemistry.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | PdCl2 catalyst, TBDPS protection, room temperature | Cyclization to form piperidin-3-ol scaffold | Formation of trans-2,6-disubstituted piperidin-3-ol |

| 2 | Grubbs 2nd generation catalyst, CH2Cl2, reflux | Cross-metathesis for alkyl substitution | Introduction of tetrahydrofuran substituent |

| 3 | TBAF in THF, reflux | Deprotection of silyl groups | Free hydroxyl group regenerated |

| 4 | Pd-C hydrogenation, purification | Final hydrogenation and isolation | Pure 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol |

- The overall yield reported for this multi-step process is approximately 15% over four steps, with high stereochemical purity and well-characterized by NMR and HRMS techniques.

Notes on Oxidation, Reduction, and Substitution Reactions in Preparation

- The hydroxyl group on the piperidine ring can be selectively oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide under acidic conditions, which may serve as intermediates for further functionalization.

- Reduction steps using hydrogen gas with palladium catalysts or sodium borohydride can modify the piperidine ring or substituents.

- Nucleophilic substitution on the tetrahydrofuran moiety can introduce diverse functional groups, expanding the compound's chemical space.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperidin-3-ol, tetrahydrofuran halide, NaH/t-BuOK, THF/DMF | Straightforward, scalable | Requires strong base, careful control | Moderate to high |

| Catalytic Cyclization & Metathesis | PdCl2 catalyst, TBDPS protection, Grubbs catalyst, TBAF | High stereoselectivity, pure diastereomers | Multi-step, lower overall yield | ~15% (4 steps) |

| Coupling Reactions (Amide Formation) | HATU, DIPEA, DMF, amines | Mild conditions, versatile | Less common for this compound | Variable |

| Oxidation/Reduction Transformations | KMnO4, CrO3, Pd/C, NaBH4 | Functional group manipulation | Additional steps, potential side reactions | N/A |

Research and Industrial Insights

- The nucleophilic substitution method remains the most practical for industrial production due to its simplicity and adaptability to continuous flow processes, which improve yield and purity at scale.

- The catalytic cyclization approach is valuable for research settings where stereochemical control is critical, especially for pharmaceutical intermediates.

- Functional group transformations provide routes to diversify the compound for biological evaluation or derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The tetrahydrofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidin-3-ol Derivatives

Key Structural and Functional Insights:

Its 6.1-fold SK1 selectivity over SK2 underscores the sensitivity of enzyme inhibition to substituent bulk and hydrophobicity . This could favor central nervous system (CNS) penetration if developed as a neuroactive agent.

Heterocyclic Modifications

- Oxadiazole Derivative (–9): The 1,2,4-oxadiazole ring introduces hydrogen-bond acceptor sites, which may enhance binding to polar enzyme pockets. However, its higher molecular weight (211.26 g/mol) compared to the THF analog (~183.24 g/mol) could reduce bioavailability .

- Boronate Ester Derivative (): The boronate group enables use in cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from the THF compound, which may prioritize direct biological activity over synthetic utility .

Synthetic Accessibility

- Derivatives like 1-(2-methylbenzyl)piperidine () are synthesized via palladium-catalyzed cross-coupling, suggesting that the THF analog could be prepared using similar methods, such as reductive amination or nucleophilic substitution .

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : The compound features a piperidine ring substituted with a tetrahydrofuran moiety, which contributes to its unique chemical properties. Its structure can be represented as:

Biological Activities

1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol has been investigated for various biological activities, primarily focusing on:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development in antibacterial therapies.

- Anticancer Properties : Preliminary research suggests potential anticancer effects, with mechanisms possibly involving apoptosis induction in cancer cell lines. For example, it has shown improved cytotoxicity compared to standard treatments in certain tumor models .

The mechanism of action for 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol involves binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to various biological responses depending on the target system. The presence of both the piperidine and tetrahydrofuran moieties allows for diverse interactions, including hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| Piperidine | Simple piperidine ring | Limited activity |

| Tetrahydrofuran | Cyclic ether | Solvent properties |

| Piperidin-3-ol | Piperidine with hydroxyl group | Antimicrobial activity |

| 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol | Piperidine + Tetrahydrofuran | Antimicrobial, anticancer |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent. The compound demonstrated particularly strong activity against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro studies conducted on FaDu hypopharyngeal tumor cells showed that 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol induced apoptosis more effectively than conventional chemotherapeutics like bleomycin. The structure's three-dimensional characteristics were suggested to enhance binding affinity to target proteins involved in cell proliferation and survival pathways .

Q & A

(Basic) What are the recommended synthetic routes for 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling tetrahydrofuran derivatives with piperidin-3-ol scaffolds using coupling agents like HOBt or TBTU in anhydrous DMF/NEt₃ (as seen in analogous syntheses) . Optimization may include:

- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd) for stereoselective alkylation.

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product.

(Basic) What analytical techniques are critical for characterizing 1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-ol?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., distinguishing tetrahydrofuran and piperidine ring protons) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .

- HPLC-UV/ELSD : Assess purity (>95%) using C18 columns and trifluoroacetic acid/acetonitrile gradients, referencing USP impurity profiling guidelines .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., piperidine C3-OH and tetrahydrofuran methylene groups) .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable (see analogous piperidine derivatives in structural reports) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

(Advanced) What computational modeling approaches predict the compound’s physicochemical properties and reactivity?

Answer:

- LogD/pKa prediction : Tools like MarvinSketch or ACD/Labs estimate solubility (LogD = ~1.5 at pH 7.4) and ionization states .

- Docking studies : Screen against GPCRs or enzymes using AutoDock Vina, leveraging piperidine’s flexibility for binding pocket interactions .

- MD simulations : Assess stability in lipid bilayers (e.g., GROMACS) to evaluate membrane permeability for drug design .

(Advanced) How does the compound’s stability vary under different experimental conditions?

Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C suggested for storage) .

- pH sensitivity : Test hydrolysis in buffers (pH 1–13) via HPLC monitoring; piperidine’s tertiary amine may protonate in acidic conditions, altering reactivity .

- Light exposure : Use amber vials to prevent photodegradation, as tetrahydrofuran rings are susceptible to radical-mediated oxidation .

(Advanced) What methodologies assess the compound’s biological activity in vitro?

Answer:

- Kinase inhibition assays : Screen against panels (e.g., Eurofins KinaseProfiler) using fluorescence polarization .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

- Target engagement : Use SPR or ITC to measure binding affinity to receptors (e.g., σ1 or opioid receptors, common for piperidine derivatives) .

(Advanced) How can impurity profiles be rigorously analyzed during synthesis?

Answer:

- HPLC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with a limit of detection <0.1% .

- Forced degradation : Expose to heat, light, and oxidants (H₂O₂) to identify degradation pathways .

- USP compliance : Apply acceptance criteria for unspecified impurities (≤0.10%) and total impurities (≤0.50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.